Velpatasvir intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .
Preparation Methods
The preparation of Velpatasvir intermediate involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution of a compound under alkaline conditions, followed by a coupling reaction in the presence of a metal catalyst . Industrial production methods often utilize inexpensive and readily available materials, with processes designed for large-scale production .
Chemical Reactions Analysis
Velpatasvir intermediate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .
Mechanism of Action
The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.
Comparison with Similar Compounds
Velpatasvir intermediate can be compared with other similar compounds such as Ledipasvir and Daclatasvir, which are also NS5A inhibitors used to treat Hepatitis C . Velpatasvir has a significantly higher barrier to resistance, making it a more potent and reliable option for treatment . Other similar compounds include Sofosbuvir and Voxilaprevir, which are used in combination with Velpatasvir for a more comprehensive treatment approach .
Properties
Molecular Formula |
C31H34BrNO8 |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
InChI Key |
RNASTNSTOJLQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.